molecular formula C10H16N2O B12965991 2-(1-Aminopentyl)pyridin-3-ol

2-(1-Aminopentyl)pyridin-3-ol

Cat. No.: B12965991
M. Wt: 180.25 g/mol
InChI Key: QKSWHKWLEXZZIV-UHFFFAOYSA-N
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Description

2-(1-Aminopentyl)pyridin-3-ol: is a chemical compound with the molecular formula C10H16N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The structure of this compound consists of a pyridine ring substituted with a hydroxyl group at the third position and an aminopentyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1-Aminopentyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 1-bromopentane in the presence of a base such as potassium carbonate to form 2-(1-bromopentyl)pyridin-3-ol. This intermediate is then reacted with ammonia or an amine source to yield this compound.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

2-(1-Aminopentyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The aminopentyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminopentyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopentyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyridin-2-ol: Similar structure but with the hydroxyl group at the second position.

    Pyridin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

    2-(1-Aminobutyl)pyridin-3-ol: Similar structure but with a shorter aminobutyl group instead of aminopentyl.

Uniqueness:

2-(1-Aminopentyl)pyridin-3-ol is unique due to the specific positioning of the aminopentyl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-aminopentyl)pyridin-3-ol

InChI

InChI=1S/C10H16N2O/c1-2-3-5-8(11)10-9(13)6-4-7-12-10/h4,6-8,13H,2-3,5,11H2,1H3

InChI Key

QKSWHKWLEXZZIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC=N1)O)N

Origin of Product

United States

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